molecular formula C17H18O2 B8490495 Tert-butyl 4-phenylbenzoate

Tert-butyl 4-phenylbenzoate

Cat. No.: B8490495
M. Wt: 254.32 g/mol
InChI Key: VLJBSNOHGZRLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-phenylbenzoate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl group attached to a biphenyl structure. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .

Chemical Reactions Analysis

Tert-butyl 4-phenylbenzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tert-butyl 4-phenylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific use as a protecting group for amines, which is not a common feature among its similar compounds.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

tert-butyl 4-phenylbenzoate

InChI

InChI=1S/C17H18O2/c1-17(2,3)19-16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

VLJBSNOHGZRLFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

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